N-(Chloroacetyl)2-amino-4-methylthiazol
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Overview
Description
N-(Chloroacetyl)2-amino-4-methylthiazol is a chemical compound with the molecular formula C6H7ClN2OS. It is also known by its systematic name, 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide . This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Chloroacetyl)2-amino-4-methylthiazol typically involves the reaction of 2-amino-4-methylthiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(Chloroacetyl)2-amino-4-methylthiazol undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted acetamides, while oxidation reactions can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
N-(Chloroacetyl)2-amino-4-methylthiazol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its antimicrobial and antifungal properties.
Medicine: Research has shown potential anticancer activity, making it a candidate for drug development.
Industry: It is used in the production of various agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(Chloroacetyl)2-amino-4-methylthiazol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzyme systems, leading to cell death. In cancer research, it has been shown to interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-methyl-2-thiazolyl)acetamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 2-Amino-4-methylthiazole
Uniqueness
N-(Chloroacetyl)2-amino-4-methylthiazol is unique due to its specific combination of a chloroacetyl group and a thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown higher efficacy in certain antimicrobial and anticancer assays .
Properties
Molecular Formula |
C6H9ClN2OS |
---|---|
Molecular Weight |
192.67 g/mol |
IUPAC Name |
1-(2-amino-4-methyl-2H-1,3-thiazol-3-yl)-2-chloroethanone |
InChI |
InChI=1S/C6H9ClN2OS/c1-4-3-11-6(8)9(4)5(10)2-7/h3,6H,2,8H2,1H3 |
InChI Key |
AAKOIDULASGAKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(N1C(=O)CCl)N |
Origin of Product |
United States |
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